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Compound of Interest

Compound Name: Furil

Cat. No.: B128704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furil
(1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound with applications in chemical

synthesis and materials science. This document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The

information presented herein is intended to support research, development, and quality control

activities involving Furil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the ¹H and ¹³C NMR data for Furil,
typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Furil exhibits signals corresponding to the protons on the furan rings.

Due to the symmetrical nature of the molecule, the two furan rings are chemically equivalent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.80 m 2H H5, H5'

~7.64 m 2H H3, H3'

~6.65 m 2H H4, H4'

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the concentration of the sample. The data presented is based on typical values

found in chemical literature. The multiplicities are complex due to coupling between the furan

protons.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of Furil. The carbonyl

carbons and the carbons of the furan rings give rise to distinct signals.[1]

Chemical Shift (δ) ppm Assignment

~180.0 C=O

~148.0 C2, C2'

~147.0 C5, C5'

~122.0 C3, C3'

~113.0 C4, C4'

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The assignments are

based on computational predictions and comparison with similar furan-containing compounds.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of Furil is characterized by

strong absorptions corresponding to the carbonyl groups and the furan rings.[2][3][4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3150 Medium =C-H stretch (furan ring)

~1660-1680 Strong C=O stretch (α-diketone)

~1560-1580 Medium-Strong C=C stretch (furan ring)

~1470-1490 Medium C=C stretch (furan ring)

~1000-1250 Strong C-O-C stretch (furan ring)

~750-850 Strong
C-H out-of-plane bend (furan

ring)

Note: The spectrum is typically recorded on a solid sample, for example, as a KBr pellet or a

thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation in Furil, involving the two furan rings and the α-diketone moiety,

results in characteristic absorptions in the UV region. While specific experimental spectra for

Furil are not readily available in all databases, the expected absorptions can be predicted

based on its structure.[5][6][7][8]

λmax (nm) Molar Absorptivity (ε) Transition

~250-280 High π → π

~350-450 Low n → π

Note: The exact λmax and molar absorptivity values are dependent on the solvent used. The π

→ π transition is expected to be strong due to the conjugated system, while the n → π*

transition of the carbonyl groups is typically weaker.*

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented in this

guide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Furil.

Materials:

Furil sample

Deuterated chloroform (CDCl₃) with 0.03% TMS

NMR tubes (5 mm)

Volumetric flask

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

1. Accurately weigh approximately 10-20 mg of Furil and dissolve it in approximately 0.6-0.7

mL of CDCl₃ in a small vial.

2. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if

necessary.

3. Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

1. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

2. Lock the spectrometer on the deuterium signal of the CDCl₃.
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3. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated

procedure on modern spectrometers.

¹H NMR Acquisition:

1. Set the appropriate acquisition parameters, including pulse width, acquisition time,

relaxation delay, and number of scans. For a standard ¹H spectrum, a 30° pulse angle, an

acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are

typically sufficient.

2. Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

1. Switch the spectrometer to the ¹³C nucleus frequency.

2. Use a standard proton-decoupled pulse sequence.

3. Set the appropriate acquisition parameters. A larger number of scans (e.g., 128 or more)

will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Acquire the FID.

Data Processing:

1. Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

2. Phase the resulting spectra.

3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

4. Integrate the peaks in the ¹H spectrum.

5. Pick the peaks in both spectra.

IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum of solid Furil.
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Method: KBr Pellet Technique

Materials:

Furil sample

Potassium bromide (KBr), IR grade, dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation:

1. Place approximately 1-2 mg of Furil and 100-200 mg of dry KBr in an agate mortar.

2. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The

mixture should have a consistent, slightly opaque appearance.

3. Transfer the powder to the die of a pellet press.

4. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

1. Place the KBr pellet in the sample holder of the FT-IR spectrometer.

2. Acquire a background spectrum of the empty sample compartment.

3. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

4. The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Data Processing:

1. Identify and label the major absorption peaks in the spectrum.

UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of Furil in a suitable solvent.

Materials:

Furil sample

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation:

1. Prepare a stock solution of Furil of a known concentration (e.g., 1 mg/mL) in the chosen

solvent.

2. From the stock solution, prepare a series of dilutions to a concentration that gives an

absorbance reading in the range of 0.1 to 1.0. A typical concentration for UV-Vis analysis

is in the range of 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

1. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

2. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

3. Place the blank cuvette in the reference holder of the spectrophotometer and record a

baseline spectrum.
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4. Rinse another quartz cuvette with the sample solution and then fill it with the sample

solution.

5. Place the sample cuvette in the sample holder.

6. Scan the sample over the desired wavelength range (e.g., 200-600 nm).

Data Processing:

1. The spectrophotometer software will automatically subtract the baseline from the sample

spectrum.

2. Identify the wavelength(s) of maximum absorbance (λmax).

3. If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Furil.
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Caption: General workflow for the spectroscopic analysis of Furil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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